IBS008738

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

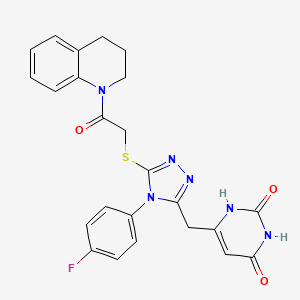

IBS008738 es un potente activador del coactivador transcripcional con motivo de unión a PDZ (TAZ). Este compuesto estabiliza TAZ, aumenta el nivel de TAZ no fosforilado, mejora la asociación de MyoD con el promotor de miogenina, regula al alza la transcripción de genes dependiente de MyoD y compite con la miostatina en las células C2C12 . Ha demostrado un potencial significativo en la mejora de la miogénesis y la facilitación de la reparación muscular en varios modelos .

Mecanismo De Acción

IBS008738 ejerce sus efectos estabilizando TAZ y aumentando el nivel de TAZ no fosforilado . Esto mejora la asociación de MyoD con el promotor de miogenina, regula al alza la transcripción de genes dependiente de MyoD y compite con la miostatina en las células C2C12 . Los objetivos moleculares involucrados incluyen TAZ, MyoD y miostatina .

Análisis Bioquímico

Biochemical Properties

IBS008738 stabilizes TAZ, increases the unphosphorylated TAZ level, enhances the association of MyoD with the myogenin promoter, and upregulates MyoD-dependent gene transcription . It competes with myostatin in C2C12 cells .

Cellular Effects

This compound has been shown to enhance myogenesis in C2C12 cells . It facilitates muscle repair in a muscle injury model and prevents dexamethasone-induced muscle atrophy . It also increases the levels of IL-10 in C2C12 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by stabilizing TAZ and enhancing the interaction of MyoD with the myogenin promoter . It upregulates MyoD-dependent gene transcription and competes with myostatin in C2C12 cells .

Temporal Effects in Laboratory Settings

This compound enhances TAZ expression, with a peak at 24 hours . It also enhances mRNAs of myogenic markers but not of myofusion markers .

Dosage Effects in Animal Models

In animal models, this compound has been shown to facilitate muscle repair in cardiotoxin-induced muscle injury . It also prevents dexamethasone-induced muscle atrophy .

Métodos De Preparación

La ruta sintética para IBS008738 implica el uso de derivados de benzoilimidazol. El compuesto se sintetiza estabilizando TAZ y aumentando el nivel de TAZ no fosforilado . Los métodos de producción industrial para this compound no se detallan explícitamente en la literatura disponible, pero se sabe que el compuesto se produce con una pureza del 98,22% .

Análisis De Reacciones Químicas

IBS008738 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas, aunque no se proporcionan detalles de los reactivos ni las condiciones.

Reducción: Similar a la oxidación, pueden ocurrir reacciones de reducción, pero no se dispone de detalles específicos.

Sustitución: This compound puede sufrir reacciones de sustitución, particularmente involucrando el anillo de imidazol.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen DMSO como solvente, con una solubilidad de 50 mg/mL . Los productos principales formados a partir de estas reacciones no se mencionan explícitamente en la literatura.

Aplicaciones Científicas De Investigación

IBS008738 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como reactivo en diversas reacciones químicas y estudios relacionados con la activación de TAZ.

Industria: Utilizado en el desarrollo de terapias de reparación muscular y otras aplicaciones relacionadas.

Comparación Con Compuestos Similares

Los compuestos similares a IBS008738 incluyen:

Kaempferol: Otro activador de TAZ con propiedades distintas en las funciones celulares.

TM-25659: Un activador de TAZ con diferentes mecanismos de acción.

Etacridina: Conocido por sus propiedades de activación de TAZ.

IBS004735: Promueve la miogénesis en las células C2C12, pero es estructuralmente diferente de this compound.

This compound es único en su capacidad para estabilizar TAZ y aumentar el nivel de TAZ no fosforilado, lo que lo convierte en un potente activador con un potencial significativo en la reparación muscular y aplicaciones relacionadas .

Propiedades

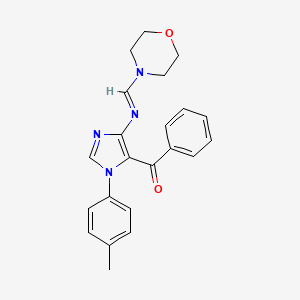

IUPAC Name |

[3-(4-methylphenyl)-5-[(E)-morpholin-4-ylmethylideneamino]imidazol-4-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c1-17-7-9-19(10-8-17)26-16-24-22(23-15-25-11-13-28-14-12-25)20(26)21(27)18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDKLMTYEDPEMY-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC=CC=C3)N=CN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC=CC=C3)/N=C/N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B3020220.png)

![ethyl 4-{4-[(4-ethoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B3020221.png)

![1-(4-fluorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3020225.png)

![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3020227.png)

![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate](/img/structure/B3020228.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxochromene-3-carboxamide](/img/structure/B3020229.png)

![(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B3020230.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3020235.png)